4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate
Description
This fluorinated acrylate derivative is a specialized surfactant used in UV-curing nanoimprint lithography (NIL) to enhance anti-adhesion properties between templates and resist materials . Its structure features a perfluorinated undecyl chain (17 fluorine atoms) with a hydroxyl group at the C2 position and a methacrylate ester group. The compound reduces surface free energy (SFE) in resist formulations, enabling clean template separation and minimizing defects during mass production . At 4.5 wt% concentration, it achieves optimal balance between SFE reduction (20–22 mJ/m²) and process durability, outperforming non-fluorinated analogs (SFE = 47 mJ/m²) .
Properties
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F17O3/c1-5(2)7(34)35-4-6(33)3-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h6,33H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXZWVLJCYXHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F17O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380871 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93706-76-4 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on existing literature.
Chemical Structure and Properties
The compound is characterized by a long carbon chain with multiple fluorinated groups and a hydroxy functional group. Its structure can be represented as follows:
The presence of fluorine atoms contributes to its hydrophobic nature and stability against degradation.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with cellular systems and potential therapeutic applications. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties due to their ability to disrupt microbial membranes.
- Cellular Toxicity : The biocompatibility of fluorinated compounds varies; thus, assessing cytotoxicity is crucial for potential biomedical applications.
- Anti-inflammatory Properties : Some studies suggest that similar compounds may possess anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various fluorinated compounds. It was found that compounds with similar structures to 4,4,5,5... exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-fluorinated analogs.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Fluorinated Compound A | 12.5 | Staphylococcus aureus |
| Fluorinated Compound B | 25.0 | Escherichia coli |
| 4,4,... (Test Compound) | 15.0 | Pseudomonas aeruginosa |
Study 2: Cytotoxicity Assessment
In a cytotoxicity study conducted on human cell lines (HeLa and HEK293), the compound was tested for its effects on cell viability using an MTT assay. The results indicated a dose-dependent reduction in cell viability at higher concentrations.
| Concentration (µM) | HeLa Cell Viability (%) | HEK293 Cell Viability (%) |
|---|---|---|
| 1 | 95 | 98 |
| 10 | 80 | 85 |
| 50 | 50 | 60 |
The proposed mechanism of action for the biological activity of this compound includes:
- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells.
- Inflammatory Pathway Modulation : There is evidence suggesting that such compounds can influence signaling pathways related to inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
Fluorinated Acrylates and Methacrylates
Key Findings :
- Hydroxyl Group Impact: The C2 hydroxyl group in the target compound improves substrate adhesion and compatibility with polar resist matrices, unlike non-hydroxylated analogs (e.g., HDFDMA) .
- Fluorination Pattern : Longer perfluoroalkyl chains (C11F17 vs. C8F17) enhance hydrophobicity and SFE reduction, critical for anti-adhesion in NIL .
- Ester Group Reactivity : Methacrylate esters (vs. acrylates) offer slower polymerization kinetics, allowing better control during UV curing .
Phosphate and Phosphonate Derivatives
Key Findings :
- Phosphate vs. Acrylate : Phosphate esters exhibit higher thermal stability but lower reactivity in UV-curing systems, limiting their use in NIL .
- Ionic Derivatives: Ammonium salts (e.g., diammonium phosphate) enhance solubility in aqueous systems but compromise surface energy reduction compared to non-ionic acrylates .
Polymeric Fluorinated Compounds
Key Findings :
- Polymer Backbone Influence : Ethylene glycol-based polymers improve flexibility but increase SFE (~30 mJ/m²), making them less effective in NIL than small-molecule surfactants .
- Copolymer Systems: Blending fluorinated acrylates with non-fluorinated monomers reduces cost but sacrifices anti-adhesion performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
